Hexanoic acid, 6-(acetyloxy)-, ethyl ester

描述

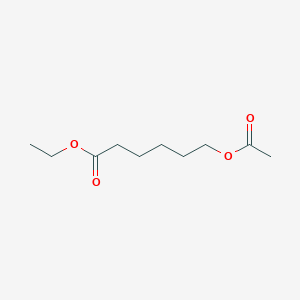

Structure and Nomenclature Hexanoic acid, 6-(acetyloxy)-, ethyl ester (systematic name: ethyl 6-acetoxyhexanoate) is an ester derivative of hexanoic acid. Its structure consists of a six-carbon chain (hexanoic acid backbone) with an acetyloxy (-OAc) group at the sixth carbon and an ethyl ester (-OEt) at the terminal carboxyl group. The molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol .

Synthesis and Applications This compound is synthesized via esterification or transesterification reactions. Enzymatic methods using lipases (e.g., Rhizomucor miehei) in non-polar solvents like n-hexane are effective for producing such esters with high specificity . Applications include use as:

- Pharmaceutical intermediates: Due to its ester and acetyloxy groups, it serves as a precursor in drug synthesis.

- Flavoring agents: Ethyl esters of substituted hexanoic acids are common in food and beverage industries, contributing fruity aromas .

生物活性

Hexanoic acid, 6-(acetyloxy)-, ethyl ester (CAS Registry Number 104986-28-9) is a compound that has garnered interest for its potential biological activities and safety profile. This article reviews the existing literature on its biological activity, including toxicity assessments, mutagenicity studies, and potential therapeutic applications.

This compound is an ester derived from hexanoic acid and acetic acid. Its chemical structure can be represented as:

This compound is primarily used in the fragrance industry but has also been evaluated for its biological properties.

Genotoxicity and Mutagenicity

Research indicates that this compound does not present a concern for genotoxicity. A bacterial reverse mutation assay (Ames test) was conducted using various strains of Salmonella typhimurium and Escherichia coli. The results showed no significant increase in revertant colonies at concentrations up to 5000 μg/plate, indicating that the compound is non-mutagenic under the tested conditions .

Additionally, an in vitro chromosome aberration study using Chinese hamster ovary cells demonstrated no statistically significant increases in structural chromosomal aberrations or polyploid cells when treated with the compound. These findings suggest that this compound is non-clastogenic .

Repeated Dose Toxicity

The calculated Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low risk associated with chronic exposure. The exposure levels were found to be below the Threshold of Toxicological Concern (TTC), which further supports its safety profile in terms of repeated dosing .

Skin Sensitization

In sensitization tests, including the Freund's Complete Adjuvant Test and human repeat insult patch tests, this compound did not induce any reactions indicative of sensitization at concentrations up to 100% . This suggests that the compound is unlikely to cause allergic reactions upon dermal exposure.

Anticancer Potential

Hexanoic acid derivatives have been identified as having anticancer properties. In a study examining various compounds from Bryonopsis laciniosa, hexanoic acid was noted for its potential anticancer activity alongside other biologically active compounds . Although specific mechanisms were not detailed in this study, the presence of hexanoic acid in natural extracts highlights its relevance in cancer research.

Environmental Impact

This compound was evaluated against environmental standards and found not to be persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) standards. This assessment indicates that it poses minimal risk to ecological systems when used within regulated limits .

Summary of Findings

| Property | Finding |

|---|---|

| Genotoxicity | Non-mutagenic (Ames test negative) |

| Repeated Dose Toxicity | MOE > 100; below TTC levels |

| Skin Sensitization | No sensitization observed up to 100% concentration |

| Anticancer Activity | Potential anticancer properties noted in natural extracts |

| Antidiabetic Activity | Associated with beneficial effects on blood glucose management |

| Environmental Safety | Not PBT according to IFRA standards |

科学研究应用

Applications Overview

- Fragrance and Flavor Industry

- Chemical Synthesis

- Safety Assessments

Case Study 1: Safety Assessment for Fragrance Use

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound for various toxicity endpoints including genotoxicity and skin sensitization. The results showed:

- No significant increase in chromosomal aberrations in vitro.

- No evidence of skin sensitization in human patch tests at concentrations up to 10% .

Case Study 2: Flavoring Agent Evaluation

In a study assessing the use of hexanoic acid derivatives as flavoring agents, the compound was found to be effective in imparting fruity notes to food products. The evaluation included sensory testing and consumer acceptance studies, which indicated a positive reception among taste testers .

常见问题

Q. Basic: What are the standard methodologies for synthesizing and characterizing Hexanoic acid, 6-(acetyloxy)-, ethyl ester?

Answer:

The synthesis typically involves esterification reactions, such as acetyloxylation of ethyl hexanoate derivatives. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetyloxy group at the 6-position and the ester functionality. Infrared (IR) spectroscopy can validate carbonyl stretches (~1740 cm⁻¹ for esters and acetyl groups). Mass spectrometry (MS) using electron ionization (EI) or electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns .

Q. Advanced: How can reaction conditions be optimized to enhance the yield of this compound?

Answer:

Optimization may involve:

- Catalysts: Acid catalysts (e.g., H₂SO₄) or enzyme-mediated systems for selective acylation.

- Solvent selection: Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control: Moderate heating (60–80°C) to accelerate esterification without promoting hydrolysis.

- Reaction monitoring: Use of thin-layer chromatography (TLC) or in-situ IR to track progress. Contradictions in yield data may arise from competing side reactions (e.g., transesterification), requiring GC-MS to identify byproducts .

Q. Basic: Which analytical techniques are most reliable for identifying this compound in complex mixtures?

Answer:

- Gas chromatography-mass spectrometry (GC-MS): Separates volatile esters and identifies them via retention indices and spectral libraries (e.g., NIST) .

- High-performance liquid chromatography (HPLC): Paired with UV detection for non-volatile derivatives.

- Two-dimensional NMR (COSY, HSQC): Resolves overlapping signals in complex matrices .

Q. Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Deuterated solvents: Eliminate solvent peaks in NMR.

- 2D NMR techniques: HSQC and HMBC clarify carbon-proton correlations, distinguishing acetyloxy and ester groups.

- Isotopic labeling: Use ¹³C-labeled precursors to trace reaction pathways and validate assignments. Contradictions may arise from stereoisomerism or impurities, requiring chiral columns or recrystallization .

Q. Stability Studies: What factors influence the hydrolytic stability of this compound?

Answer:

Hydrolysis kinetics depend on:

- pH: Acidic/basic conditions accelerate ester and acetyloxy group cleavage.

- Temperature: Arrhenius plots quantify activation energy (ΔH‡).

- Solvent polarity: Hydrolysis rates increase in aqueous environments. Thermochemical data (e.g., ΔrH°) from NIST can model degradation pathways .

Q. Role in Flavor Chemistry: How does this compound contribute to odor profiles in food matrices?

Answer:

GC-olfactometry (GC-O) identifies odor-active compounds by coupling retention times with sensory evaluation. Odor activity values (OAVs) quantify contributions, where thresholds are determined via dilution analysis. Esters like this compound often impart fruity/fermented notes, as seen in jujube brandy and passion fruit .

Q. Advanced: What methods are used for enantiomeric analysis of chiral derivatives?

Answer:

- Chiral GC columns: Cyclodextrin-based phases separate enantiomers.

- Optical rotation: Polarimetry quantifies enantiomeric excess (ee%).

- X-ray crystallography: Resolves absolute configuration, as seen in (S)-configured analogs .

Q. Computational Modeling: How can molecular dynamics (MD) predict interactions of this compound?

Answer:

- Docking studies: Simulate binding to enzymes (e.g., esterases) using software like AutoDock.

- Quantum mechanics (QM): Calculate electrostatic potential maps to predict reactivity.

- 3D structures: NIST-provided .mol files validate computational models .

Q. Quantification in Complex Matrices: How is PCA used to prioritize this compound in spirit grading?

Answer:

Principal component analysis (PCA) reduces dimensionality in GC-MS datasets, identifying key markers (e.g., ethyl esters) that correlate with distillation phases. Hexanoic acid ethyl esters are early-distillation markers; their absence indicates later-stage fractions. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. Byproduct Analysis: What strategies identify and mitigate undesired byproducts during synthesis?

Answer:

- Tandem MS/MS: Fragments unknown peaks to elucidate structures.

- Reaction pathway modeling: DFT calculations predict intermediates and competing routes.

- Purification: Column chromatography or preparative HPLC isolates the target compound from byproducts like hydrolyzed acids or transesterified analogs .

相似化合物的比较

Structural Analogs

Table 1: Structural Comparison of Ethyl Hexanoate Derivatives

Physicochemical Properties

Table 2: Physical and Chemical Properties

*Estimated based on analogs.

Functional Group Impact on Properties

- Acetyloxy Group : Enhances lipophilicity (logP ~2.65), making the compound suitable for transdermal drug delivery or as a penetration enhancer .

- Tetrahydropyranyloxy Group : Increases steric bulk, improving stability in acidic conditions, often used as a temporary protecting group .

- Chloro and Oxo Groups : Increase electrophilicity, enabling nucleophilic substitution reactions in synthetic chemistry .

Unique Features of this compound

- Dual Functional Groups : The acetyloxy and ethyl ester groups provide two reactive sites for further modification, enabling versatile applications in drug design.

- Balanced Lipophilicity : With a logP of ~2.65, it strikes a balance between solubility and membrane permeability, ideal for topical formulations .

- Biosynthetic Compatibility : Enzymatic synthesis routes offer eco-friendly production compared to halogenated analogs requiring harsh reagents .

属性

IUPAC Name |

ethyl 6-acetyloxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-13-10(12)7-5-4-6-8-14-9(2)11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMPRNNVXITJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051531 | |

| Record name | Ethyl 6-(acetyloxy)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104986-28-9 | |

| Record name | Ethyl 6-(acetyloxy)hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104986-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-acetoxyhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104986289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 6-(acetyloxy)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 6-ACETOXYHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OAQ63V3NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。